molecular formula C9H14N2OS B13623311 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one

5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one

Cat. No.: B13623311
M. Wt: 198.29 g/mol
InChI Key: YPHBSWKTBDRVDY-UHFFFAOYSA-N
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Description

5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, chemical biology, and industrial chemistry. This compound features a pyridinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 3-(methylthio)propylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Chemical Biology: It is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

5-amino-1-(3-methylsulfanylpropyl)pyridin-2-one

InChI

InChI=1S/C9H14N2OS/c1-13-6-2-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3

InChI Key

YPHBSWKTBDRVDY-UHFFFAOYSA-N

Canonical SMILES

CSCCCN1C=C(C=CC1=O)N

Origin of Product

United States

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